2-(3,4-dimethylphenyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide
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Overview
Description
2-(3,4-dimethylphenyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide is a useful research compound. Its molecular formula is C19H17N3OS2 and its molecular weight is 367.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterization
- Novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were synthesized using carbodiimide condensation catalysis, showcasing a method for creating compounds with potential biological activity (P. Yu et al., 2014).
- A series of new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and evaluated for their antitumor activity, indicating the importance of structural modifications in enhancing biological activities (L. Yurttaş et al., 2015).
Optoelectronic and Material Applications
- Studies on benzothiazolinone acetamide analogs focused on their vibrational spectra, electronic properties, and their potential as photosensitizers in dye-sensitized solar cells (DSSCs), highlighting the multifunctional applications of such compounds in materials science (Y. Mary et al., 2020).
Anticancer Activity Evaluation
- The synthesis of benzothiazole derivatives bearing different heterocyclic rings and their screening for potential antitumor activity against a wide range of human tumor cell lines demonstrate the therapeutic potential of these compounds (Funda Tay et al., 2015).
Photophysical Properties
- An insight into the photophysical properties of amide hydrogen bonded N-(benzo[d]thiazol-2-yl) acetamide crystals was studied, revealing the importance of hydrogen bonding in the formation of stable crystal structures and their potential applications in developing new materials (Umamahesh Balijapalli et al., 2017).
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the construction of covalent organic frameworks (cofs) for environmental-friendly photocatalytic activities .
Mode of Action
The compound, being a part of the donor-acceptor (DA) structure, exhibits excellent photocatalytic performance for the reduction of Cr(VI) and the synergistic removal of organic pollutants . This can be attributed to its significant light absorption capacity and more effective separation of photogenerated charge carriers .
Biochemical Pathways
The compound is involved in the photocatalytic reduction of Cr(VI) and the removal of various aqueous pollutants . The synergistic effect between photocatalytic oxidation and individual reduction is responsible for the consumption of photogenerated holes and electrons .
Result of Action
The compound has been shown to be an efficient photocatalyst for the removal of different aqueous pollutants, such as Rhodamine B, Methylene Blue, or Metronidazole . This is attributed to the synergistic effect between photocatalytic oxidation and individual reduction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of light is crucial for its photocatalytic activities . .
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS2/c1-10-4-5-13(8-11(10)2)9-16(23)22-19-21-14-6-7-15-17(18(14)25-19)20-12(3)24-15/h4-8H,9H2,1-3H3,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFQVLJZRACDIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2=NC3=C(S2)C4=C(C=C3)SC(=N4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.